molecular formula C9H11ClFN B565960 (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS No. 26568-26-3

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B565960
CAS No.: 26568-26-3
M. Wt: 187.642
InChI Key: ZQPBZLHQLCAFOQ-OULXEKPRSA-N
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Description

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral amine compound that features a cyclopropane ring substituted with a 4-fluorophenyl group

Scientific Research Applications

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has several scientific research applications:

Mechanism of Action

“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors . Dipeptidyl peptidase IV is an enzyme that is involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.

Safety and Hazards

“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the use of a chiral catalyst to induce the desired stereochemistry during the cyclopropanation step. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce secondary or tertiary amines.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Chlorophenyl)cyclopropanamine Hydrochloride
  • (1R,2S)-2-(4-Bromophenyl)cyclopropanamine Hydrochloride
  • (1R,2S)-2-(4-Methylphenyl)cyclopropanamine Hydrochloride

Uniqueness

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and alter its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBZLHQLCAFOQ-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-26-3
Record name rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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